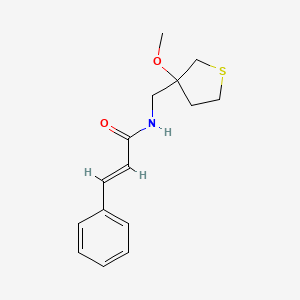

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-N-[(3-methoxythiolan-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2S/c1-18-15(9-10-19-12-15)11-16-14(17)8-7-13-5-3-2-4-6-13/h2-8H,9-12H2,1H3,(H,16,17)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGKZYXRCAWJBG-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSC1)CNC(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Precursor Synthesis: Cinnamoyl Chloride Formation

The cinnamoyl chloride intermediate is commonly prepared by reacting cinnamic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. For example, in the synthesis of N-aryl-4-fluorocinnamides, cinnamic acid derivatives were converted to their corresponding acid chlorides using SOCl₂ in dichloromethane at 0–5°C. This method ensures high purity and reactivity for subsequent amidation.

Amine Synthesis: (3-Methoxytetrahydrothiophen-3-yl)methylamine

The preparation of the amine moiety involves two critical steps:

- Functionalization of tetrahydrothiophene : Introduction of a methoxy group at the 3-position requires selective oxidation or alkylation. A plausible route involves ring-opening of tetrahydrothiophene-3-one with a methoxy nucleophile, followed by reductive amination to introduce the methylamine group.

- Methylamine introduction : Reductive amination of the ketone intermediate using methylamine and sodium cyanoborohydride (NaBH₃CN) in methanol could yield the desired amine.

Amidation Reaction Optimization

The coupling of cinnamoyl chloride with (3-methoxytetrahydrothiophen-3-yl)methylamine is central to the synthesis. Drawing from analogous reactions in, optimal conditions include:

Solvent and Base Selection

- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both reactants and facilitate amide bond formation.

- Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction, driving the reaction to completion.

Reaction Conditions

- Temperature : Room temperature (25°C) or mild heating (40–50°C) ensures efficient coupling without side reactions.

- Time : Reactions typically proceed to completion within 4–6 hours, as observed in the synthesis of N-(4-hydroxyphenyl)-4-fluorocinnamamide.

Characterization and Analytical Data

Spectroscopic Validation

- ¹H NMR : Key signals include:

- ¹³C NMR :

Chromatographic Purification

Crude products are purified via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane). Recrystallization from ethanol or methanol may further enhance purity.

Challenges in Synthesis

Steric Hindrance

The bulky tetrahydrothiophene ring may impede amide bond formation, necessitating extended reaction times or elevated temperatures.

Methoxy Group Stability

Acidic or high-temperature conditions could cleave the methoxy group. Thus, mild reaction conditions are critical.

Comparative Analysis with Related Compounds

The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide shares similarities with reported cinnamamide derivatives but requires tailored optimization. For instance:

*Theoretical yield based on analogous reactions.

Analyse Chemischer Reaktionen

Types of Reactions

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen to the compound.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological research.

Medicine: Cinnamamides, including this compound, have shown potential as anti-inflammatory and anticancer agents.

Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and pharmaceuticals

Wirkmechanismus

The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the α-glucosidase enzyme, which plays a crucial role in carbohydrate metabolism. This inhibition is achieved through the compound’s binding to the enzyme’s active site, leading to a decrease in its activity. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide include other cinnamamide derivatives such as:

- N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide

- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide

- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide .

Uniqueness

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide stands out due to its unique structural features, such as the methoxy-substituted tetrahydrothiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications .

Biologische Aktivität

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide is characterized by the presence of a cinnamamide moiety linked to a tetrahydrothiophene ring. The molecular formula can be represented as C15H17NO2S, indicating the presence of nitrogen, oxygen, and sulfur within its structure. The unique combination of these functional groups is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Research has shown that compounds similar to N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide exhibit significant antimicrobial properties. For instance, cinnamic acid derivatives have been reported to possess activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 1–4 µg/mL, indicating potent activity against bacterial strains .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 16d | 1 | Staphylococcus aureus |

| 16e | 2 | Enterococcus faecalis |

| 16c | 4 | Escherichia coli |

2. Anticancer Activity

N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide and its derivatives have shown promising anticancer properties. Studies indicate that related compounds can induce cytotoxic effects on various cancer cell lines, including HeLa (cervical), SKOV-3 (ovarian), and MCF-7 (breast) cells. The IC50 values for some derivatives were reported below 10 µg/mL, suggesting strong potential for further development as anticancer agents .

| Compound | IC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 16c | <10 | HeLa |

| 16d | <10 | SKOV-3 |

| 17a | <10 | MCF-7 |

3. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related diseases. Compounds derived from cinnamic acid have demonstrated significant antioxidant activity in assays such as DPPH and ABTS. For instance, certain derivatives showed IC50 values indicating effective scavenging of free radicals .

| Compound | IC50 (µg/mL) DPPH | IC50 (µg/mL) ABTS |

|---|---|---|

| 16f | 310.50 ± 0.73 | 597.53 ± 1.30 |

| 17d | 574.41 ± 1.34 | 419.18 ± 2.72 |

The biological activities of N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide are thought to be mediated through several mechanisms:

- Antimicrobial : The compound may disrupt bacterial cell membranes or interfere with metabolic pathways.

- Anticancer : It could induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of cell proliferation.

- Antioxidant : The presence of phenolic structures allows for effective scavenging of free radicals.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of cinnamamide compounds, including N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide. These studies emphasize structure-activity relationships (SAR), showing that modifications in the chemical structure can significantly enhance biological activity .

For example, a study highlighted the importance of the tetrahydrothiophene moiety in enhancing both antimicrobial and anticancer activities compared to simpler cinnamic acid derivatives .

Q & A

Q. What are the established synthetic routes for N-((3-methoxytetrahydrothiophen-3-yl)methyl)cinnamamide, and what are their key challenges?

The compound is synthesized via multi-step reactions, typically starting with functionalization of the tetrahydrothiophene ring followed by coupling with cinnamamide. A common approach involves:

- Step 1 : Methoxylation of tetrahydrothiophen-3-ol using methyl iodide under basic conditions to introduce the 3-methoxy group.

- Step 2 : Bromination at the methyl position of the methoxytetrahydrothiophene intermediate.

- Step 3 : Coupling with cinnamamide via nucleophilic substitution or amidation. Challenges include regioselectivity in methoxylation and purification of intermediates due to steric hindrance. Column chromatography or recrystallization is often required to isolate the final product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the presence of the methoxytetrahydrothiophene and cinnamamide moieties. Key signals include the methoxy group (~3.3 ppm in H NMR) and the trans-cinnamoyl doublet (~6.5–7.5 ppm) .

- X-ray Crystallography : SHELXL (SHELX-97) is widely used for refining crystal structures. Mercury CSD 2.0 aids in visualizing packing patterns and intermolecular interactions, such as hydrogen bonds between the amide group and solvent molecules .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of cinnamamide with heterocyclic substituents (e.g., thiophene, pyrazole) exhibit antimicrobial and anticancer properties. For example:

- Antimicrobial : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans due to membrane disruption .

- Anticancer : IC values of 10–50 µM against breast cancer cell lines (MCF-7, MDA-MB-231) via apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies in IC or MIC values may arise from differences in:

- Assay conditions (e.g., pH, serum concentration).

- Compound purity (e.g., residual solvents affecting solubility).

- Cell line heterogeneity (e.g., genetic drift in cancer cells). Methodology :

- Validate purity via HPLC (>95%) and elemental analysis.

- Standardize assays using CLSI guidelines for antimicrobial testing or NCI protocols for cytotoxicity .

Q. What experimental strategies are recommended for elucidating the mechanism of action?

- ROS/Mitochondrial Pathway Analysis : Use fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) and Western blotting for apoptosis markers (Bax, Bcl-2). Evidence from related cinnamamide derivatives shows ROS-mediated mitochondrial depolarization .

- Molecular Docking : Simulate interactions with targets like tubulin or topoisomerase II using AutoDock Vina. Compare binding affinities with known inhibitors .

Q. How can computational modeling optimize the compound’s pharmacokinetic profile?

- ADMET Prediction : Use SwissADME to assess solubility, permeability (e.g., Caco-2 cell model), and cytochrome P450 interactions.

- Structural Modifications : Introduce electron-withdrawing groups (e.g., -F) on the cinnamoyl ring to enhance metabolic stability. For example, fluorinated analogs show improved oral bioavailability in murine models .

Q. What strategies improve synthetic yield and scalability?

- Catalysis : Replace traditional bases (e.g., KCO) with organocatalysts like DMAP for milder amidation conditions.

- Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., epimerization) during coupling steps, achieving yields >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.